2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
Description
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is a substituted phenethylamine derivative with the molecular formula C₁₆H₂₀ClNO₂ and an average molecular mass of 293.791 g/mol . Structurally, it features a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified with a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is also known by multiple synonyms, including 3-Methoxy-4-(benzyloxy)phenethylamine hydrochloride and 2-[4-(Benzyloxy)-3-methoxyphenyl]ethanamine hydrochloride .
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIFTDITYZBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639969 | |
| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148223-47-6 | |
| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148223-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Vanillin-Based Synthesis
Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a foundational precursor in multiple synthetic pathways. The aldehyde group is first protected via O-benzylation using benzyl bromide in the presence of potassium carbonate, yielding 4-benzyloxy-3-methoxybenzaldehyde. This intermediate undergoes condensation with nitromethane to form β-nitrostyrene derivatives, which are subsequently reduced to the corresponding phenylethylamine. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or diethyl ether is the reductant of choice, achieving yields of 74–83%.
Critical Considerations :
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O-Benzylation Efficiency : Reactions require anhydrous conditions and reflux temperatures (12–24 hours) to prevent hydrolysis of the benzyl ether.
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Nitrostyrene Stability : The nitro group’s electron-withdrawing nature necessitates controlled reduction conditions to avoid over-reduction or decomposition.
Reductive Amination and Nitro Group Reduction
LiAlH₄-Mediated Reduction
The reduction of β-nitrostyrene intermediates to primary amines is a cornerstone of this synthesis. A representative procedure involves adding 3-benzyloxy-4-methoxy-β-nitrostyrene dissolved in THF to a suspension of LiAlH₄ in diethyl ether under nitrogen. Refluxing for 2 hours followed by careful quenching with aqueous NaOH and HCl extraction yields 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine as a free base.
Reaction Conditions :
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or aqueous solution to precipitate the hydrochloride salt. Crystallization from ethanol or methanol enhances purity, with reported melting points of 111–113°C.
Optimization Insight :
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Acid Concentration : 5–10% HCl ensures complete protonation without degrading the benzyl ether.
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Crystallization Solvent : Ethanol achieves higher recovery (89%) compared to methanol due to differential solubility.
Alternative Pathways: Bischler-Napieralski Cyclization
A less conventional route involves formamide intermediates derived from the phenylethylamine free base. Treatment with ethyl formate generates N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, which undergoes Bischler-Napieralski cyclization in the presence of phosphoryl chloride (POCl₃). This method, while synthetically versatile, introduces complexity through cyclodehydration and requires subsequent N-methylation and cyanide displacement to regenerate the primary amine.
Challenges :
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Cyclization Byproducts : Overheating during POCl₃ treatment can lead to tar formation, reducing yields to 34%.
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Cyanide Handling : Potassium cyanide usage mandates strict safety protocols, limiting industrial applicability.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis adopts continuous flow systems to enhance heat and mass transfer during exothermic stages like O-benzylation and LiAlH₄ reduction. These systems mitigate risks of thermal runaway and improve reproducibility.
Protective Group Strategies
Industrial protocols often replace benzyl ethers with thermally stable alternatives (e.g., TIPS ethers) to simplify purification. For instance, p-hydroxybenzaldehyde protected with triisopropylsilyl (TIPS) groups undergoes smoother reductions and acid treatments.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with purity thresholds exceeding 98% for pharmaceutical-grade material.
Comparative Analysis of Methodologies
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| LiAlH₄ Reduction | 63–83% | Moderate | Low |
| Bischler-Napieralski | 34% | Low | High |
| Continuous Flow | 75–89% | High | Moderate |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like zinc or tin in dilute mineral acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may facilitate binding to these targets, leading to various biological effects. The ethylamine side chain can interact with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Dopamine HCl (C₈H₁₂ClNO₂)
- Key Differences : Dopamine HCl lacks the benzyloxy and methoxy groups, instead featuring 3,4-dihydroxy substituents. These hydroxyl groups confer high polarity and water solubility, making it critical in neurotransmission .
- Implications : The target compound’s benzyloxy and methoxy groups likely enhance lipophilicity, improving blood-brain barrier penetration compared to dopamine.
4-(4-Methylphenoxy)benzylamine HCl (C₁₄H₁₆ClNO)
- Key Differences: This analog substitutes the ethylamine chain with a benzylamine group and replaces the 3-benzyloxy/4-methoxy with a single 4-methylphenoxy group.
- Implications: The benzylamine chain may alter receptor binding profiles, while the methylphenoxy group reduces steric bulk compared to benzyloxy .
4-Nitrophenethylamine HCl (C₈H₁₀ClN₂O₂)
- Key Differences : The nitro group at the 4-position is strongly electron-withdrawing, reducing the amine’s basicity and altering electronic distribution.
- Implications : This could decrease interaction with amine receptors compared to the target compound’s electron-donating methoxy and benzyloxy groups .
2-(tert-Butyloxy)-ethylamine HCl (C₆H₁₄ClNO)
- Implications : Reduced steric bulk in the target compound may improve binding efficiency in biological systems .
Q & A
Q. What are the recommended safety protocols for handling 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure, as the compound may cause respiratory irritation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid dust generation .
- Storage : Store in a cool, dry place away from ignition sources, and ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare experimental - and -NMR spectra with theoretical predictions or reference data (e.g., NIST Chemistry WebBook) to verify aromatic and alkyl proton environments .
- HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity, as per supplier specifications .
- Mass Spectrometry : Perform LC-MS to validate molecular ion peaks ([M+H]) and fragmentation patterns .
Q. What are the key physicochemical properties affecting experimental design?
Methodological Answer:
- Solubility : Test solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM) to optimize reaction conditions. Note hygroscopicity from the HCl salt .
- Thermal Stability : Determine melting point (reference supplier data) and assess decomposition via TGA to guide temperature-sensitive protocols .
Q. What analytical techniques are used for purity assessment?
Methodological Answer:
Q. What are the proper disposal methods for this compound after laboratory use?
Methodological Answer:
- Waste Classification : Treat as hazardous organic waste due to amine and benzyl ether functional groups.
- Neutralization : Consult institutional EH&S guidelines; consider acid-base neutralization (e.g., NaOH) followed by incineration .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Q. How can synthesis yield be optimized while minimizing by-products?
Methodological Answer:
- Catalyst Screening : Test palladium or nickel catalysts for benzyl ether deprotection efficiency, monitoring by TLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
Methodological Answer:
Q. What methodologies assess the compound’s ecological impact despite limited ecotoxicology data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
